REACTION_CXSMILES
|
C([C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)[C:7](=[O:16])[NH:6][N:5]=1)(O)=O.C(=O)=O>>[CH3:15][O:14][C:10]1[CH:9]=[C:8]2[C:13]([CH:4]=[N:5][NH:6][C:7]2=[O:16])=[CH:12][CH:11]=1
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NNC(C2=CC(=CC=C12)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 5 minutes)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
immediately cooled
|
Type
|
EXTRACTION
|
Details
|
Soxhlet extraction of the product with water
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=NNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |